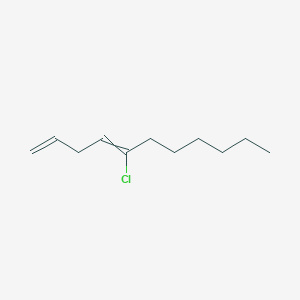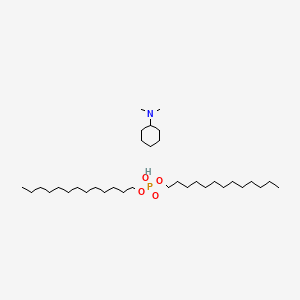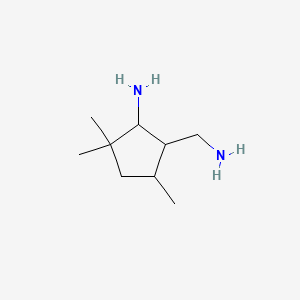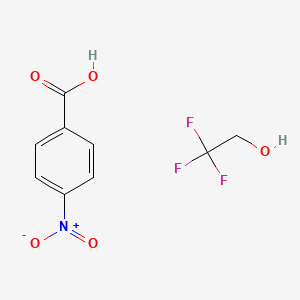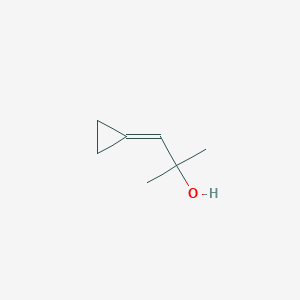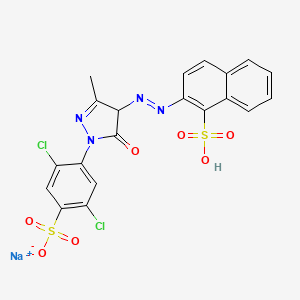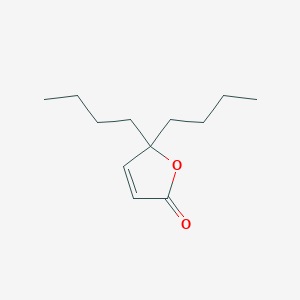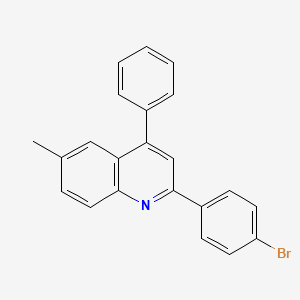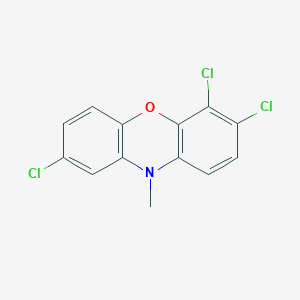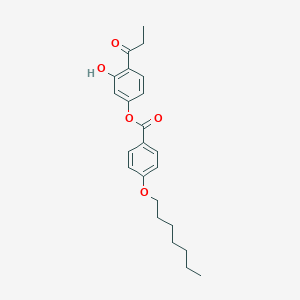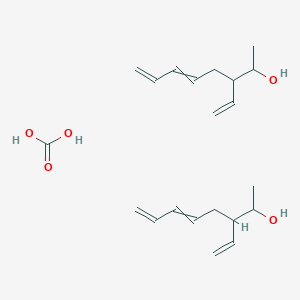
Carbonic acid;3-ethenylocta-5,7-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;3-ethenylocta-5,7-dien-2-ol is a unique organic compound that combines the properties of carbonic acid and an unsaturated alcohol. This compound is characterized by the presence of both a carboxylic acid group and multiple double bonds within its structure, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-ethenylocta-5,7-dien-2-ol typically involves the reaction of carbonic acid derivatives with unsaturated alcohols. One common method is the esterification of carbonic acid with 3-ethenylocta-5,7-dien-2-ol under acidic conditions. This reaction can be catalyzed by sulfuric acid or other strong acids, and it usually requires heating to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid;3-ethenylocta-5,7-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in anhydrous solvents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbonic acid;3-ethenylocta-5,7-dien-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of carbonic acid;3-ethenylocta-5,7-dien-2-ol involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the double bonds can undergo addition reactions. These interactions can affect biological pathways and chemical processes, making the compound versatile in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonic acid;3-ethenylocta-5,7-dien-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Carbonic acid;3-ethenylocta-5,7-dien-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
Carbonic acid;3-ethenylocta-5,7-dien-2-ol is unique due to the presence of both a carboxylic acid group and multiple double bonds, which provide a combination of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
65143-32-0 |
|---|---|
Formule moléculaire |
C21H34O5 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
carbonic acid;3-ethenylocta-5,7-dien-2-ol |
InChI |
InChI=1S/2C10H16O.CH2O3/c2*1-4-6-7-8-10(5-2)9(3)11;2-1(3)4/h2*4-7,9-11H,1-2,8H2,3H3;(H2,2,3,4) |
Clé InChI |
YKNWETLJRLOPLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CC=CC=C)C=C)O.CC(C(CC=CC=C)C=C)O.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


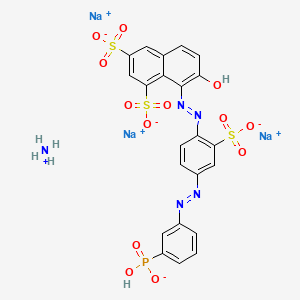
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
